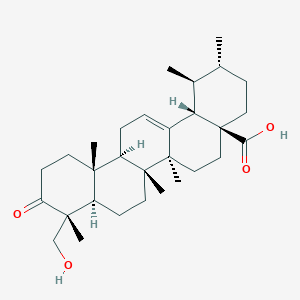
MgATP(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MgATP(2-) is a magnesium coordination entity.
Wissenschaftliche Forschungsanwendungen
Modulation of L-Type Calcium Channels
MgATP(2-) plays a crucial role in cellular processes by modulating L-type calcium channels in heart cells. Increases in intracellular MgATP(2-) enhance calcium current, demonstrating a previously unrecognized regulatory action of magnesium-nucleotide complexes on these channels (O’Rourke, Backx, & Marbán, 1992).
Pentose Phosphate Pathway Dynamics
In studies involving Saccharomyces cerevisiae, MgATP(2-) was identified as a significant inhibitor in the pentose phosphate pathway, particularly for enzymes like glucose-6-phosphate dehydrogenase. This role highlights its importance in the regulation of metabolic pathways (Vaseghi, Baumeister, Rizzi, & Reuss, 1999).
Activation of Cl-/HCO3- Exchanger in Cardiac Cells
Extracellular MgATP(2-) can activate the Cl-/HCO3- exchanger in rat cardiac cells, affecting cytosolic pH. This highlights its role in cellular ion exchange processes and pH regulation (Pucéat, Clément, & Vassort, 1991).
MgATP-Dependent and Independent Exocytosis
MgATP(2-) is involved in the modulation of exocytosis in adrenal chromaffin cells. It primes cells for MgATP-independent secretion, highlighting a dual role in secretion processes (Holz, Bittner, Peppers, Senter, & Eberhard, 1989).
Stimulation of Na(+)-Ca2+ Exchange Current
In cardiac membrane patches, MgATP(2-) stimulates outward Na(+)-Ca2+ exchange current, indicating its significant role in ion transport and cellular energy mechanisms (Collins, Somlyo, & Hilgemann, 1992).
Cross-Bridge Kinetics in Muscle Fibers
MgATP(2-) significantly impacts cross-bridge kinetics in rabbit psoas fibers, affecting muscle contraction and relaxation. Its role in muscle physiology is crucial (Kawai & Halvorson, 1989).
Tertiary Structure Changes in P-glycoprotein
MgATP(2-) induces tertiary structure changes in P-glycoprotein when reconstituted into liposomes, demonstrating its role in protein structure and function (Sonveaux, Shapiro, Goormaghtigh, Ling, & Ruysschaert, 1996).
ATPase Activity in Neurospora crassa
MgATP(2-) protects against inhibition of the plasma membrane [H+]-ATPase in Neurospora crassa, highlighting its protective role in enzymatic activity (Brooker & Slayman, 1982).
Protein Translocation into Chloroplasts
MgATP(2-) promotes protein import into chloroplasts, indicating its role in protein translocation and intracellular transport (Flügge & Hinz, 1986).
ATP Sensing in Living Plant Cells
In living plant cells, MgATP(2-) is crucial for sensing and revealing tissue gradients and stress dynamics of energy physiology, underlining its importance in plant biology (De Col et al., 2017).
Eigenschaften
Molekularformel |
C10H12MgN5O13P3-2 |
|---|---|
Molekulargewicht |
527.45 g/mol |
IUPAC-Name |
magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-4/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
CYYJCOXYBYJLIK-MCDZGGTQSA-J |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1255184.png)
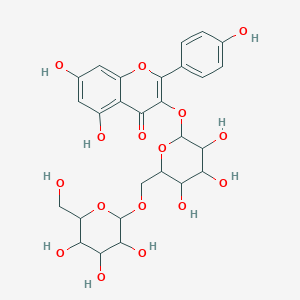
![2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255187.png)
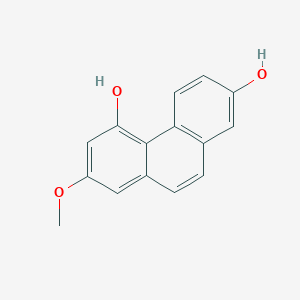
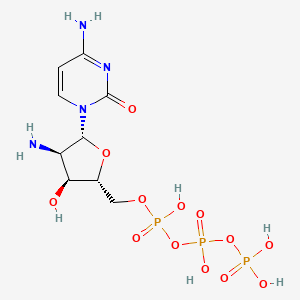
![[(1R,2S,7R,8aR)-7-hydroxy-1,8a-dimethyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-2,8-dihydro-1H-naphthalen-2-yl] (2E,4E,6S)-6-methylocta-2,4-dienoate](/img/structure/B1255193.png)

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1255196.png)
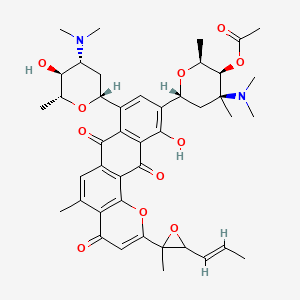
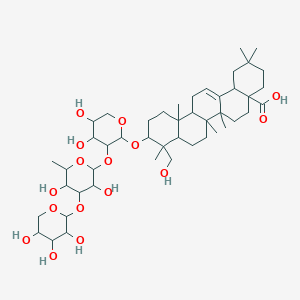
![5,7-Dihydroxy-4-Oxo-2-(3,4,5-Trihydroxyphenyl)-4h-Chromen-3-Yl 6-Deoxy-2-O-{6-O-[(2e)-3-(3,4-Dihydroxyphenyl)prop-2-Enoyl]-Beta-D-Glucopyranosyl}-Alpha-L-Mannopyranoside](/img/structure/B1255202.png)

